molecular formula C19H17BrN2OS2 B14878093 2-((5-bromo-2-methylphenyl)thio)-N-(5-methyl-4-phenylthiazol-2-yl)acetamide

2-((5-bromo-2-methylphenyl)thio)-N-(5-methyl-4-phenylthiazol-2-yl)acetamide

Cat. No.: B14878093
M. Wt: 433.4 g/mol
InChI Key: DDJRNSXYJBHGME-UHFFFAOYSA-N
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Description

2-((5-bromo-2-methylphenyl)thio)-N-(5-methyl-4-phenylthiazol-2-yl)acetamide is a synthetic organic compound that belongs to the class of thioacetamides. This compound is characterized by the presence of a bromo-substituted phenyl ring, a thiazole ring, and an acetamide group. Compounds of this nature are often studied for their potential biological activities and applications in various fields of science and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-bromo-2-methylphenyl)thio)-N-(5-methyl-4-phenylthiazol-2-yl)acetamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Bromination: The phenyl ring is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.

    Thioether Formation: The bromo-substituted phenyl ring is then reacted with a thiol to form the thioether linkage.

    Acetamide Formation: Finally, the acetamide group is introduced through an acylation reaction using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thioether group can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The bromo group can be substituted with various nucleophiles to form different derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) for oxidation reactions.

    Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride (NaBH₄).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.

Major Products

    Sulfoxides and Sulfones: From oxidation reactions.

    Amines: From reduction reactions.

    Various Substituted Derivatives: From substitution reactions.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives: Used as a starting material for the synthesis of various derivatives with potential biological activities.

Biology

    Biological Activity Studies: Investigated for its potential antimicrobial, antifungal, or anticancer properties.

Medicine

    Drug Development: Potential lead compound for the development of new pharmaceuticals.

Industry

    Material Science: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-((5-bromo-2-methylphenyl)thio)-N-(5-methyl-4-phenylthiazol-2-yl)acetamide would depend on its specific biological target. Generally, compounds of this nature may interact with enzymes, receptors, or other proteins, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved would be identified through biochemical assays and molecular docking studies.

Comparison with Similar Compounds

Similar Compounds

    2-((5-bromo-2-methylphenyl)thio)-N-(4-phenylthiazol-2-yl)acetamide: Similar structure but with a different substitution pattern on the thiazole ring.

    2-((5-chloro-2-methylphenyl)thio)-N-(5-methyl-4-phenylthiazol-2-yl)acetamide: Chlorine instead of bromine.

    2-((5-bromo-2-methylphenyl)thio)-N-(5-methyl-4-phenylthiazol-2-yl)propionamide: Propionamide instead of acetamide.

Uniqueness

The uniqueness of 2-((5-bromo-2-methylphenyl)thio)-N-(5-methyl-4-phenylthiazol-2-yl)acetamide lies in its specific substitution pattern and the combination of functional groups, which may confer unique biological activities and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C19H17BrN2OS2

Molecular Weight

433.4 g/mol

IUPAC Name

2-(5-bromo-2-methylphenyl)sulfanyl-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide

InChI

InChI=1S/C19H17BrN2OS2/c1-12-8-9-15(20)10-16(12)24-11-17(23)21-19-22-18(13(2)25-19)14-6-4-3-5-7-14/h3-10H,11H2,1-2H3,(H,21,22,23)

InChI Key

DDJRNSXYJBHGME-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)Br)SCC(=O)NC2=NC(=C(S2)C)C3=CC=CC=C3

Origin of Product

United States

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